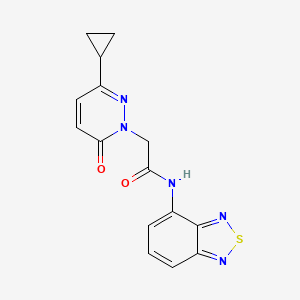![molecular formula C12H16N4OS B6427705 2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide CAS No. 2034426-59-8](/img/structure/B6427705.png)
2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives .
Molecular Structure Analysis
Thiophene is a heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The structure of the specific compound you mentioned could not be found.
Chemical Reactions Analysis
Whole cells of Rhodotorula glutinis have been reported to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl)propionamide, an intermediate in the production of (S)-duloxetine, a blockbuster antidepressant drug, in 48 hours .
Scientific Research Applications
2,2-Dimethyl-thiourea has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in a number of reactions, and as a ligand in coordination chemistry. It has also been used as a chelating agent, and as a biocompatible material for medical applications.
Mechanism of Action
2,2-Dimethyl-thiourea acts as a nucleophilic reagent in many organic synthesis reactions and is capable of forming a variety of cyclic and acyclic compounds. In addition, it has been used as a catalyst in a number of reactions, including the synthesis of polymers, the preparation of heterocyclic compounds, and the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
2,2-Dimethyl-thiourea has been found to have a variety of biochemical and physiological effects. In particular, it has been found to be a potent antioxidant, with the ability to scavenge reactive oxygen species and protect cells from oxidative damage. It has also been found to have anti-inflammatory, anti-cancer, and anti-microbial properties.
Advantages and Limitations for Lab Experiments
2,2-Dimethyl-thiourea has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable and non-toxic. Furthermore, it is a versatile reagent, capable of forming a variety of compounds. However, it is also limited in its applications, as it is not very soluble in water and is not very reactive in some organic solvents.
Future Directions
There are a number of potential future directions for the use of 2,2-dimethyl-N-{[1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl]methyl}propanamide-thiourea. For example, it could be used as a chelating agent in the synthesis of pharmaceuticals, as a biocompatible material for medical applications, and as a catalyst for the synthesis of polymers. Additionally, it could be used in the synthesis of heterocyclic compounds and as a reagent in organic synthesis reactions. Furthermore, further research into its biochemical and physiological effects could lead to new applications in medicine and pharmacology.
Synthesis Methods
2,2-Dimethyl-thiourea can be synthesized from the reaction of thiourea and dimethylformamide, with the addition of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide, and the product is isolated by crystallization. The yield of the reaction is typically around 75%.
properties
IUPAC Name |
2,2-dimethyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS/c1-12(2,3)11(17)13-6-9-7-16(15-14-9)10-4-5-18-8-10/h4-5,7-8H,6H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTZGSZEOQYYHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-(2-methylphenyl)urea](/img/structure/B6427627.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide](/img/structure/B6427629.png)
![1-methyl-2-(propan-2-yl)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1H-imidazole-4-sulfonamide](/img/structure/B6427634.png)
![2-(2-methoxy-4-methylphenoxy)-1-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6427642.png)
![3-(benzenesulfonyl)-N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B6427650.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6427666.png)
![4-tert-butyl-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B6427671.png)
![4-[(3-chloro-4-methoxybenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6427677.png)
![methyl 3-({[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B6427685.png)
![5-(pyridine-2-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6427686.png)
![2-chloro-5-cyclopropanecarbonyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B6427699.png)

![6-cyclopropyl-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B6427725.png)
![3-fluoro-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-4-carboxamide](/img/structure/B6427732.png)